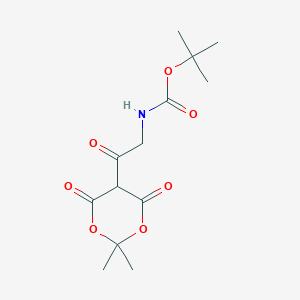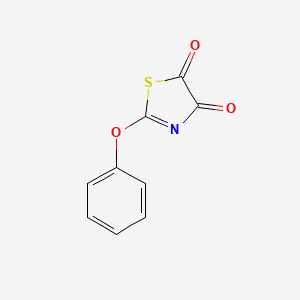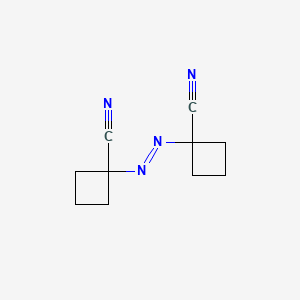
1,1'-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile is a unique organic compound characterized by its diazene (N=N) linkage and cyclobutane rings
准备方法
The synthesis of 1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of cyclobutane rings through [2+2] cycloaddition reactions of alkenes.
Diazene Linkage Formation: The diazene linkage is introduced by reacting cyclobutane derivatives with diazonium salts under controlled conditions.
Nitrile Group Introduction:
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the diazene linkage to amines.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure selective and efficient transformations.
科学研究应用
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of advanced materials with specific properties, such as high strength and thermal stability.
作用机制
The mechanism of action of 1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile involves its interaction with molecular targets through its diazene and nitrile functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, affecting various pathways and processes.
相似化合物的比较
1,1’-(e)-Diazene-1,2-diyldicyclobutanecarbonitrile can be compared with similar compounds such as:
1,1’-Diazene-1,2-diyldicyclopropanecarbonitrile: Similar structure but with cyclopropane rings, leading to different reactivity and stability.
1,1’-Diazene-1,2-diyldicyclopentanecarbonitrile: Contains cyclopentane rings, which may affect its chemical properties and applications.
属性
CAS 编号 |
30124-69-7 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-[(1-cyanocyclobutyl)diazenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-7-9(3-1-4-9)13-14-10(8-12)5-2-6-10/h1-6H2 |
InChI 键 |
MSYZEPKKOAEGRR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)N=NC2(CCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



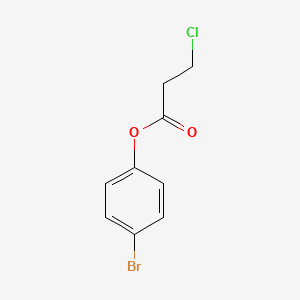

![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)
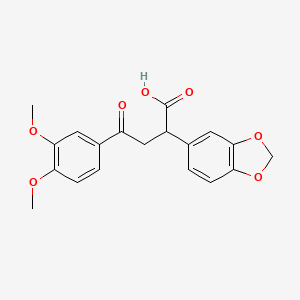
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)

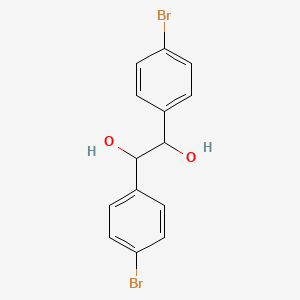
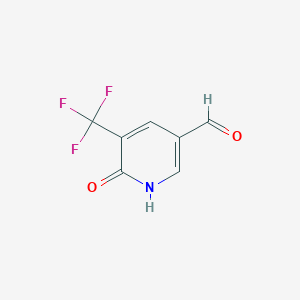

![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
